Methylprednisolone 21-Propionate-d5
Description
Properties
Molecular Formula |
C₂₅H₂₉D₅O₆ |
|---|---|
Molecular Weight |
435.56 |
Synonyms |
(6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy-d5)pregna-1,4-diene-3,20-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
Methylprednisolone 21-Propionate-d5 belongs to the glucocorticoid class, characterized by anti-inflammatory and immunosuppressive properties. Its structural analogs differ in ester group positions, substituents (e.g., fluorine, chlorine), isotopic labeling, and metabolic profiles. Below is a detailed comparison with key analogs:
Key Compounds for Comparison
2.2.1 Methylprednisolone 21-Propionate
- Molecular Formula : C25H34O6
- Molecular Weight : 430.53 g/mol
- Key Features: Non-deuterated parent compound; serves as a reference standard for impurity profiling and analytical method validation. The propionate ester at the 21-position enhances lipophilicity and prolongs tissue retention compared to unmodified methylprednisolone .
2.2.2 Methylprednisolone 17-Propionate
- Molecular Formula : C25H34O6
- Molecular Weight : 430.53 g/mol
- Key Differences: Propionate ester at the 17-position instead of 21.
2.2.3 Prednisolone-21-Propanoate
- Molecular Formula : C24H32O6
- Molecular Weight : 416.51 g/mol
- Key Differences : Prednisolone backbone (lacks the methyl group at C6 present in methylprednisolone). Used as a USP reference standard for prednicarbate-related impurities. Lower molecular weight and altered pharmacokinetics due to structural differences in the steroid core .
2.2.4 Dexamethasone 21-Propionate
- Molecular Formula : C25H33FO6
- Molecular Weight : 448.52 g/mol
- Key Differences : Fluorine substitution at C9 enhances glucocorticoid receptor affinity and potency. The propionate ester at C21 increases lipophilicity, similar to methylprednisolone derivatives, but fluorine confers greater anti-inflammatory efficacy .
2.2.5 Beclomethasone 21-Propionate
- Molecular Formula : C26H31ClO6
- Molecular Weight : 479.0 g/mol (approximate)
- Key Differences : Chlorine substituent at C9 and additional methyl group at C16. Primarily used in inhalers for asthma due to high topical potency and low systemic absorption. The propionate ester enhances local activity but increases risk of dermal atrophy .
2.2.6 Betamethasone 17,21-Dipropionate-d10
- Molecular Formula : C28H30D10F2O7
- Molecular Weight : ~550.6 g/mol (estimated)
- Key Differences: Dual propionate esters at C17 and C21, with ten deuterium atoms. Used in dermatology for enhanced stability and prolonged action. Deuterium substitution reduces first-pass metabolism, extending half-life compared to non-deuterated betamethasone derivatives .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ester Position | Deuterium | Primary Use |
|---|---|---|---|---|---|---|
| This compound | C25H29D5O6 | ~435.58 | None | 21 | Yes | Metabolic research |
| Methylprednisolone 21-Propionate | C25H34O6 | 430.53 | None | 21 | No | Analytical reference standard |
| Methylprednisolone 17-Propionate | C25H34O6 | 430.53 | None | 17 | No | Pharmacokinetic studies |
| Dexamethasone 21-Propionate | C25H33FO6 | 448.52 | Fluorine at C9 | 21 | No | High-potency anti-inflammatory |
| Beclomethasone 21-Propionate | C26H31ClO6 | 479.00 | Chlorine at C9, methyl at C16 | 21 | No | Topical anti-inflammatory (asthma) |
| Betamethasone Dipropionate-d10 | C28H30D10F2O7 | ~550.60 | Fluorine at C9, methyl at C16 | 17, 21 | Yes | Dermatological formulations |
Research Findings and Implications
- Deuterium Effects: this compound exhibits slower metabolic hydrolysis compared to non-deuterated analogs, as deuterium-carbon bonds resist enzymatic cleavage. This property is critical for studying corticosteroid metabolism in real-time .
- Ester Position : The 21-propionate derivatives generally show prolonged activity due to slower esterase-mediated hydrolysis compared to 17-propionate isomers, which are cleaved more rapidly in systemic circulation .
- Substituent Impact : Fluorine (in dexamethasone) and chlorine (in beclomethasone) enhance receptor binding but may increase toxicity risks, limiting their use to specific clinical scenarios .
Q & A
Q. What are the critical steps in synthesizing Methylprednisolone 21-Propionate-d5 to ensure isotopic purity?
The synthesis involves deuterium incorporation at specific positions, typically using deuterated solvents (e.g., D₂O) and reagents. Key steps include:
- Selective deuteration : Substitution reactions at the 21-propionate moiety using deuterated propionic acid derivatives to achieve >98% isotopic enrichment .
- Purification : Chromatographic techniques (e.g., HPLC with C18 columns) to isolate the deuterated compound from non-deuterated byproducts .
- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and isotopic purity .
Q. How is this compound used as an internal standard in pharmacokinetic studies?
It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying methylprednisolone metabolites. Methodological steps include:
- Spiking : Adding a known concentration to biological matrices (e.g., plasma) to correct for extraction efficiency and matrix effects .
- Calibration curves : Using a deuterated-to-non-deuterated peak area ratio to minimize ion suppression and improve accuracy .
- Cross-validation : Comparing results with non-deuterated analogs to rule out isotopic interference .
Q. What analytical parameters must be validated when developing an HPLC method for this compound?
Per pharmacopeial guidelines (e.g., USP), validate:
- Specificity : Resolve co-eluting impurities (e.g., Methylprednisolone 21-Propionate) using gradient elution (acetonitrile/water with 0.1% formic acid) .
- Linearity : Ensure a dynamic range of 0.1–100 µg/mL with R² >0.99 .
- Precision : ≤5% RSD for intra- and inter-day reproducibility .
Advanced Research Questions
Q. How do deuterium isotope effects influence the metabolic stability of this compound in vivo?
Deuterium at the 21-propionate position slows metabolic cleavage via esterases due to the kinetic isotope effect (KIE). Key considerations:
- In vitro assays : Compare hydrolysis rates of deuterated vs. non-deuterated analogs in liver microsomes to quantify KIE (typically 2–3x slower) .
- In vivo relevance : Adjust dosing intervals in animal models to account for prolonged half-life .
- Data interpretation : Use nonlinear mixed-effects modeling (NONMEM) to distinguish isotope effects from other metabolic pathways .
Q. How can researchers resolve contradictions in LC-MS/MS data caused by isotopic cross-talk?
Isotopic cross-talk arises when natural abundance ¹³C or ²H in non-deuterated analytes overlaps with SIL-IS signals. Mitigation strategies:
- High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish m/z differences (e.g., Δ0.02–0.05 Da) .
- Chromatographic separation : Optimize retention time shifts (>1 min) between deuterated and non-deuterated forms .
- Blank matrix controls : Confirm absence of endogenous interference in study matrices .
Q. What experimental design principles apply when studying glucocorticoid receptor (GR) binding kinetics of this compound?
- Competitive binding assays : Use fluorescently labeled dexamethasone as a tracer and compute IC₅₀ values via nonlinear regression .
- Receptor saturation : Include GR-negative cell lines as controls to exclude nonspecific binding .
- Statistical rigor : Pre-specify sample size (n ≥ 3 biological replicates) and use ANOVA with post-hoc Tukey tests for multi-group comparisons .
Q. How can researchers optimize synthetic routes to scale this compound without compromising isotopic integrity?
- Deuterium source optimization : Replace costly deuterated reagents with catalytic deuteration (e.g., Pd/C in D₂O under H₂) .
- Process analytical technology (PAT) : Implement real-time MS monitoring to detect deuteration drift during synthesis .
- Thermodynamic stability studies : Assess deuterium retention under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
